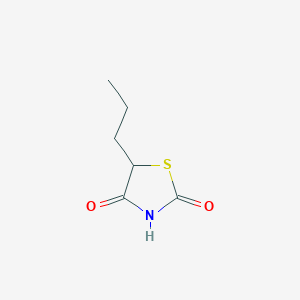

5-(Propyl)-2,4-thiazolidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Propyl)-2,4-thiazolidinedione is a useful research compound. Its molecular formula is C6H9NO2S and its molecular weight is 159.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists. These compounds enhance insulin sensitivity and lower blood glucose levels, making them vital in managing type 2 diabetes.

- Mechanism of Action : By activating PPAR-γ, 5-(Propyl)-2,4-thiazolidinedione promotes the uptake of free fatty acids in adipose tissues and facilitates lipid storage, thereby improving insulin signaling pathways that are often disrupted in diabetic patients .

- Clinical Insights : Studies have shown that derivatives like this compound exhibit significant glucose-lowering effects. For instance, a study demonstrated that certain thiazolidinedione derivatives had improved potency compared to pioglitazone in animal models, showcasing their potential as effective antidiabetic agents .

Antimicrobial Properties

Recent research has explored the antimicrobial potential of thiazolidinedione derivatives.

- Synthesis and Evaluation : Various studies synthesized different analogs of this compound and evaluated their efficacy against a range of bacterial and fungal strains. Notably, certain derivatives demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans .

- Case Study : In vitro assays revealed that specific thiazolidinedione derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential utility as antimicrobial agents .

Anti-inflammatory Effects

Thiazolidinediones also exhibit anti-inflammatory properties, which can be beneficial in treating conditions associated with chronic inflammation.

- Research Findings : Compounds derived from this compound have been shown to modulate inflammatory pathways by reducing macrophage infiltration in adipose tissue and promoting an anti-inflammatory M2 phenotype .

- Applications : This anti-inflammatory action is particularly relevant in metabolic syndrome and obesity-related inflammation, where thiazolidinediones may help mitigate insulin resistance through their dual action on glucose metabolism and inflammation .

Antioxidant Activity

The antioxidant properties of thiazolidinediones contribute to their therapeutic profile.

- Mechanism : These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including diabetes and cardiovascular disorders .

- Experimental Evidence : Recent studies have highlighted the ability of certain thiazolidinedione derivatives to enhance cellular antioxidant defenses, thereby providing protective effects against oxidative damage in cellular models .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thiazolidinediones is crucial for developing more potent derivatives.

- Research Insights : Investigations into the SAR have revealed that modifications at specific positions on the thiazolidinedione scaffold can significantly impact pharmacological activity. For example, substituents at the 5-position have been correlated with enhanced PPAR-γ activation and improved antidiabetic effects .

- Table: Summary of SAR Findings

| Compound | Modification | Activity |

|---|---|---|

| This compound | Propyl group at position 5 | Enhanced PPAR-γ activation |

| Various Derivatives | Substituents at position 3 | Increased antimicrobial potency |

| Hybrid Compounds | Combination with triazole | Improved cytotoxicity profiles |

Análisis De Reacciones Químicas

Microwave-Assisted Modifications

Microwave irradiation enhances reaction efficiency for TZD derivatives. A hypothetical route for 5-PTZD could involve:

-

Reactants : 2,4-Thiazolidinedione, propyl aldehyde, and a base (e.g., DIPEA or K₂CO₃).

Example Outcomes :

Functionalization via Urea/Amide Linkages

TZDs are often modified at the N3 position. For 5-PTZD, potential reactions include:

-

Urea Formation : Reacting 5-PTZD with isocyanates or carbodiimides.

-

Amide Coupling : Using EDCl/HOBt or DCC to link 5-PTZD to amines or carboxylic acids.

Antidiabetic Activity and PPAR-γ Binding

While 5-PTZD’s bioactivity is unreported, structurally similar TZDs exhibit:

-

PPAR-γ Activation : Hydrogen bonding with Tyr473/His323 and van der Waals interactions with hydrophobic residues (e.g., Leu330, Ile281) .

-

Insulin Sensitivity : Glucose uptake increased by 17–155% in βTC6 cells for pyrimidine-linked TZDs .

Key SAR Insights :

-

Polar Head : The TZD ring is critical for PPAR-γ binding.

-

Hydrophobic Tail : Propyl groups may enhance membrane permeability but reduce steric hindrance compared to aryl groups .

Challenges and Research Gaps

-

Synthetic Data : No experimental protocols or spectral data (IR, NMR) exist for 5-PTZD.

-

Biological Studies : Antidiabetic, antimicrobial, or cytotoxic profiles remain uncharacterized.

-

Thermodynamic Stability : Propyl substituents may alter crystallization behavior compared to arylidene-TZDs (e.g., mp 242–260°C for 5-benzylidene-TZD) .

Proposed Research Directions

-

Synthesis Optimization : Test ZnO nanoparticle catalysis under solvent-free conditions .

-

Structural Confirmation : Characterize via 1H/13C NMR (expected δ: TZD ring protons at 3.0–4.0 ppm, propyl CH₂ at 1.2–1.6 ppm) .

-

Docking Studies : Model 5-PTZD against PPAR-γ (PDB: 1ZGY) to predict binding affinity .

Propiedades

Fórmula molecular |

C6H9NO2S |

|---|---|

Peso molecular |

159.21 g/mol |

Nombre IUPAC |

5-propyl-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C6H9NO2S/c1-2-3-4-5(8)7-6(9)10-4/h4H,2-3H2,1H3,(H,7,8,9) |

Clave InChI |

ZTOYVUPKRWUHDW-UHFFFAOYSA-N |

SMILES canónico |

CCCC1C(=O)NC(=O)S1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.